molecular formula C14H14F6N2O3 B2412468 N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338394-05-1

N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2412468
CAS No.: 338394-05-1
M. Wt: 372.267
InChI Key: OCQXZRQYZUXDPE-WNFQYIGGSA-N
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Description

N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of dimethylamino and trifluoroethoxy groups attached to a benzene ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents like dimethylformamide and trifluoroacetic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide stands out due to its trifluoroethoxy groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

N-(dimethylaminomethylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2O3/c1-22(2)8-21-12(23)10-5-9(24-6-13(15,16)17)3-4-11(10)25-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQXZRQYZUXDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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